Dibenz(a,j)acridine, 3,4-dihydro-
Overview
Description
Dibenz(a,j)acridine, 3,4-dihydro- is a polycyclic aromatic nitrogen heterocyclic compound. These compounds are typically released into the environment through sources such as cigarette smoke, industrial effluents, and gasoline engine exhaust .
Preparation Methods
The synthesis of Dibenz(a,j)acridine, 3,4-dihydro- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Chemical Reactions Analysis
Dibenz(a,j)acridine, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert Dibenz(a,j)acridine, 3,4-dihydro- to its reduced forms using reagents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Scientific Research Applications
Dibenz(a,j)acridine, 3,4-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Dibenz(a,j)acridine, 3,4-dihydro- involves its interaction with DNA, leading to mutations and potential carcinogenesis. It can form adducts with DNA, causing structural changes that interfere with normal cellular processes. The molecular targets include various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Dibenz(a,j)acridine, 3,4-dihydro- is similar to other polycyclic aromatic nitrogen heterocyclic compounds such as:
- Dibenz(a,h)acridine
- Dibenz(a,c)anthracene
- Benzo©acridine
- Indeno(1,2,3-cd)pyrene
- Acenaphthylene
- Dibenz(a,h)anthracene
These compounds share similar structures and properties but differ in their specific arrangements of rings and nitrogen atoms, which can influence their reactivity and biological effects.
Properties
IUPAC Name |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22),20-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1,3-5,7-13H,2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKYREOUKCKIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C1)C3=C(C=C2)N=C4C=CC5=CC=CC=C5C4=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147652 | |
Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106589-49-5 | |
Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106589495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenz(a,j)acridine, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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